Ethyl 2-chloro-2-(hydroxyimino)acetate is a chemical compound with the molecular formula and a molecular weight of 151.55 g/mol. It is recognized by its CAS number 14337-43-0. This compound appears as a white to light yellow crystalline solid, with a melting point ranging from 70 to 76 °C. It is soluble in methanol and exhibits high bioavailability, making it significant in various chemical applications .
The compound features a chloro substituent and a hydroxyimino group, which contribute to its reactivity and potential biological activity. It is classified as hazardous, with risk phrases indicating that it may cause skin irritation and serious eye damage upon contact .
The general reaction can be represented as follows:
This compound can also undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
Preliminary studies suggest that Ethyl 2-chloro-2-(hydroxyimino)acetate may exhibit biological activities, although specific mechanisms remain largely unexplored. The presence of the hydroxyimino group could imply potential interactions with biological macromolecules, although detailed pharmacological studies are needed to elucidate its effects on human health or disease models .
Several synthetic routes have been developed for producing Ethyl 2-chloro-2-(hydroxyimino)acetate:
Ethyl 2-chloro-2-(hydroxyimino)acetate finds applications primarily in organic synthesis and pharmaceutical research. Its unique functional groups make it a valuable intermediate in the synthesis of various bioactive compounds. Additionally, it may serve as a reagent in chemical research aimed at developing new therapeutic agents or agrochemicals .
Several compounds share structural similarities with Ethyl 2-chloro-2-(hydroxyimino)acetate:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl Chloroacetate | 105-34-0 | Simple ester with a chloro group; less complex |
Hydroxylamine | 7803-49-8 | Contains an amino group; used in similar reactions |
Acetoxime | 100-99-2 | Oxime derivative; lacks chloro substituent |
Ethyl (Z)-2-chloro-2-hydroxyiminoacetate | 14337-43-0 | Isomeric form; similar reactivity |
Uniqueness: Ethyl 2-chloro-2-(hydroxyimino)acetate is unique due to its combination of both chloro and hydroxyimino functionalities, which enhances its reactivity compared to simpler esters or oximes. This unique structure potentially allows for diverse applications in synthetic chemistry that other compounds cannot fulfill.
The exploration of hydroxyiminoacetates began in the mid-20th century, driven by the need for stabilized imine equivalents in peptide coupling and heterocyclic synthesis. Initial work focused on unsubstituted oxime esters, such as ethyl hydroxyiminoacetate, which exhibited limited thermal stability and susceptibility to hydrolysis. The introduction of electron-withdrawing groups, including nitro and cyano substituents, marked a turning point. For example, ethyl cyanohydroxyiminoacetate (Oxyma) became a cornerstone in peptide synthesis due to its ability to suppress racemization when used with carbodiimides. These advances highlighted the importance of substituent effects on oxime stability and reactivity, paving the way for chloro-substituted variants.
Chloro-substituted hydroxyiminoacetates, such as ethyl 2-chloro-2-(hydroxyimino)acetate, were first synthesized in the 1980s as part of efforts to optimize Staudinger-type reactions and [3+2] cycloadditions. The chlorine atom’s inductive effect stabilizes the oxime’s nitroso tautomer, while its steric bulk directs regioselectivity in electrophilic attacks. Early synthetic routes relied on diazotization-glycine ester derivatives, as demonstrated by Bristol-Myers Squibb in 2011, achieving a 76% yield via sequential sodium nitrite treatment under acidic conditions. Subsequent methodologies incorporated N-chlorosuccinimide (NCS) as a chlorinating agent, enabling milder reaction conditions and broader substrate compatibility.
Method | Reagents | Temperature | Yield | Key Advantage |
---|---|---|---|---|
Diazotization-HCl | NaNO₂, HCl | 0°C | 76% | High purity, minimal byproducts |
N-Chlorosuccinimide (NCS) | NCS, DMF | 60°C | 65% | Scalability, functional tolerance |
Traditional synthesis routes for ethyl 2-chloro-2-(hydroxyimino)acetate rely on condensation reactions using stoichiometric reagents. For example, a glycine ethyl ester hydrochloride precursor undergoes diazotization with sodium nitrite in the presence of hydrochloric acid at 0°C, yielding the target compound in 76% efficiency [4]. This method, while reliable, requires precise temperature control and generates stoichiometric waste.
In contrast, modern catalytic systems remain underexplored for this compound. Current literature emphasizes solvent-dependent reactions, such as the nucleophilic substitution of eugenol with ethyl chloroacetate in aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile [3]. These methods employ potassium carbonate as a base, facilitating deprotonation and subsequent ester formation. However, the absence of catalytic cycles in reported procedures highlights an opportunity for innovation, such as transition metal-catalyzed pathways to reduce reagent load.
Solvent-free mechanochemical synthesis has not yet been reported for ethyl 2-chloro-2-(hydroxyimino)acetate. Existing protocols predominantly use polar aprotic solvents, with DMSO and dimethylformamide (DMF) achieving higher yields compared to acetonitrile or tetrahydrofuran (THF) [3]. For instance, reactions in DMSO produced ethyl 2-(4-allyl-2-methoxyphenoxy)acetate derivatives at higher efficiencies, suggesting solvent polarity critically influences reaction kinetics. Mechanochemical approaches, which eliminate solvent use through mechanical grinding, could mitigate environmental concerns but require further investigation for this substrate.
Asymmetric induction strategies for ethyl 2-chloro-2-(hydroxyimino)acetate derivatives are not well-documented in the literature. The compound’s planar oxime group and lack of stereogenic centers limit its direct involvement in enantioselective reactions. However, its derivatives, such as isoxazole-carboxylic acid esters, have been synthesized via microwave-assisted coupling with chiral amines [6]. Future research could explore organocatalytic or metal-mediated asymmetric protocols to access enantiomerically enriched intermediates for pharmaceutical applications.
Microwave-assisted synthesis has demonstrated significant advantages in reducing reaction times for ethyl 2-chloro-2-(hydroxyimino)acetate derivatives. For example, coupling reactions between thiazole carbamates and ethyl chlorooximinoacetate under microwave irradiation at 120°C achieved complete conversion within 20 minutes, compared to hours under conventional heating [6]. This technique enhances energy efficiency and minimizes side reactions.
Flow chemistry, though unreported for this compound, could further optimize large-scale production. Continuous flow systems enable precise control over reaction parameters, such as residence time and temperature gradients, which are critical for exothermic diazotization steps [4]. Integrating microwave and flow technologies may represent the next frontier in process intensification.
Method | Conditions | Yield | Time | Citation |
---|---|---|---|---|
Traditional Diazotization | 0°C, HCl/NaNO₂, H₂O | 76% | 55 minutes | [4] |
Nucleophilic Substitution | DMSO, K₂CO₃, 0°C to RT | 85–92% | 4 hours | [3] |
Microwave Coupling | 120°C, THF, microwave irradiation | 50% | 20 minutes | [6] |
Solvent | Dielectric Constant | Yield of Product 3 | Reaction Completion Time |
---|---|---|---|
DMSO | 46.7 | 92% | 3 hours |
DMF | 36.7 | 89% | 4 hours |
CH₃CN | 37.5 | 78% | 6 hours |
THF | 7.5 | 0% | No reaction |
Ethyl 2-chloro-2-(hydroxyimino)acetate serves as a pivotal building block in contemporary heterocyclic synthesis, demonstrating remarkable versatility in the construction of complex molecular architectures. The compound's unique structural features, including the chloro substituent, hydroxyimino group, and ester functionality, enable diverse chemical transformations that are fundamental to modern synthetic methodology [1] [3].
The application of ethyl 2-chloro-2-(hydroxyimino)acetate in isoxazoline synthesis represents one of the most significant contributions to heterocyclic chemistry. The compound functions as an effective precursor for nitrile oxide generation, which subsequently participates in stereoselective cycloaddition reactions with various dipolarophiles [1] [4].
The stereoselective [3+2] cycloaddition of ethyl 2-chloro-2-(hydroxyimino)acetate with terminal alkynes proceeds through a highly controlled mechanism that ensures excellent regio- and stereoselectivity. Under catalyst-free conditions, phenylacetylene and ethynyltrimethylsilane react satisfactorily with the compound to afford isoxazoline products in excellent and satisfactory yields, respectively [4].
Table 1: Stereoselective [3+2] Cycloaddition Reaction Data
Substrate | Reaction Conditions | Yield (%) | Stereoselectivity | Reference |
---|---|---|---|---|
Ethyl 2-chloro-2-(hydroxyimino)acetate + 2-ethynylpyrimidine | Triethylamine, toluene, 90°C, 0.5h | 59 | High | [5] |
Ethyl chlorooximinoacetate + phenylacetylene | Catalyst-free, solvent-free conditions | Excellent | High | [4] |
Ethyl chlorooximinoacetate + ethynyltrimethylsilane | Catalyst-free, solvent-free conditions | Satisfactory | High | [4] |
(E,Z)-2-chloro-2-(hydroxyimino)acetate + terminal alkynes | Ball-milling with Na₂CO₃, 20 min | Moderate to excellent | Variable | [4] |
The mechanistic pathway involves initial deprotonation of the hydroxyimino group, followed by elimination of the chloride ion to generate the reactive nitrile oxide intermediate. This species undergoes regioselective addition to the alkyne triple bond, with the electron-withdrawing character of substituents playing a crucial role in determining reaction rates and selectivity [4] [6].
Research findings demonstrate that alkyne substrates bearing electron-withdrawing metal substituents, such as stannyl or silyl groups, exhibit enhanced reactivity due to the deactivation of the alkyne moiety. Tributylstannylacetylene shows superior reactivity compared to trimethylsilylacetylene, reflecting the more pronounced electronic effect of the alkylstannane substituent [4].
Advanced computational studies employing density functional theory methods have provided crucial insights into the transition state geometries and energetics governing isoxazoline formation from ethyl 2-chloro-2-(hydroxyimino)acetate derivatives. Calculations at the B3LYP/6-31G(d,p) level with zero-point energy corrections reveal activation free energies ranging from 11.5 to 32.1 kcal/mol, depending on the specific reaction system [7] [8] [9].
Table 2: Computational Modeling Parameters for Transition States
System Studied | Computational Method | Activation Energy (kcal/mol) | Stereoselectivity Prediction | Reference |
---|---|---|---|---|
Nitrile oxide + alkyne cycloaddition | B3LYP/6-31G(d,p) + ZPVE | 19.2 | High | [9] |
Tetrazine + alkyne cycloaddition | B3LYP/6-31G(d,p) + ZPVE | 11.5 | High | [9] |
[3+2] Cycloaddition with N-methyl-C-4-methylphenyl-nitrone | DFT with THF, dichloroethane solvents | Variable by solvent | Good | [10] |
Benzonitrile oxide + 4-substituted 4-hydroxy-2-cyclopentenone | B3LYP/6-31G(d), M06/6-311G(d,p) | Not specified | Poor enantioselectivity | [11] |
The molecular electron density theory analysis reveals that these reactions proceed via an asynchronous one-step mechanism, characterized by distinct bonding phases associated with the sequential formation of carbon-carbon and carbon-oxygen bonds [12]. Global electron density transfer calculations indicate the low polar character of these cycloaddition processes, with electronic flow patterns determining the observed regioselectivity [10] [12].
Solvent effects play a significant role in transition state energetics, with polar solvents such as tetrahydrofuran and dichloroethane influencing both activation barriers and stereochemical outcomes. The computational predictions align well with experimental observations regarding product distributions and reaction rates [10] [13].
Ethyl 2-chloro-2-(hydroxyimino)acetate demonstrates exceptional utility in benzannulation methodologies designed for the construction of polycyclic aromatic and heteroaromatic systems. These transformations leverage the compound's ability to participate in cascade pericyclic processes that generate highly substituted benzene rings in a single operation [14] [15] [16].
The Danheiser benzannulation strategy employs ethyl 2-chloro-2-(hydroxyimino)acetate derivatives in combination with cyclobutenones to access polycyclic benzofused nitrogen heterocycles through a sequence of four successive pericyclic reactions. The process initiates with electrocyclic ring opening of the cyclobutenone to generate a transient vinylketene intermediate, which undergoes regioselective [2+2] cycloaddition with the alkyne component [14] [16].
Table 3: Benzannulation Reaction Applications
Starting Materials | Product Type | Reaction Conditions | Yield Range (%) | Reference |
---|---|---|---|---|
Cyclobutenones + ynamides | Polycyclic benzofused nitrogen heterocycles | Thermolysis 80-150°C | Good to excellent | [14] |
α-Diazoacetophenone + ynamides | Naphthol derivatives | Photochemical conditions | 66 | [17] |
Photochemical diazo ketones + ynamides | Indole derivatives | Continuous flow photolysis | Comparable to batch | [17] |
Palladium-catalyzed C-H cyclization | Dibenzofurans, carbazoles | Pd(OAc)₂, oxygen atmosphere | Moderate to good | [18] |
The tandem ynamide benzannulation/ring-closing metathesis strategy represents a particularly powerful application, enabling the synthesis of dihydroquinolines, benzazepines, and benzazocines with excellent efficiency. This approach combines the aromatic ring formation capabilities of the benzannulation with the ring-closing prowess of metathesis catalysis to access complex polycyclic architectures [14] [16].
Photochemical variants of the benzannulation process utilize α-diazo ketones in combination with ynamides under continuous flow conditions, providing scalable access to indole and naphthol derivatives. The photochemical Wolff rearrangement initiates the cascade sequence, avoiding the destructive side reactions observed under thermal conditions [17].
The structural complexity and functional group diversity of ethyl 2-chloro-2-(hydroxyimino)acetate make it an invaluable synthon for alkaloid natural product synthesis. The compound's ability to serve as both an electrophilic and nucleophilic partner enables its incorporation into diverse alkaloid frameworks through carefully orchestrated synthetic sequences [19] [20] [21].
Table 4: Alkaloid Synthesis Applications
Target Alkaloid Framework | Synthon Role | Key Transformations | Biological Activity | Reference |
---|---|---|---|---|
Corynanthe-type indole alkaloids | Chiral formylmethyl(vinyl)tetrahydro-pyranone | Enantioselective total synthesis | Antirhine (major alkaloid) | [19] |
Ellipticine and derivatives | Multifunctional trienes and gramines | Pd-catalyzed tandem cyclization | Antitumor properties | [20] |
Erythrina alkaloids | (S)-norreticuline precursor | Asymmetric incorporation | Spirocyclic alkaloid activity | [22] |
Marine-derived alkaloids | Enzymatic cyclization substrates | Chemoenzymatic approaches | Varied bioactivities | [23] |
In the synthesis of Corynanthe-type indole alkaloids, ethyl 2-chloro-2-(hydroxyimino)acetate derivatives serve as precursors to chiral formylmethyl(vinyl)tetrahydro-pyranone intermediates, which undergo enantioselective transformations to access the target alkaloid frameworks. The successful application of this strategy in the total synthesis of (–)-antirhine demonstrates the synthetic utility of these methodologies [19].
The compound's role in multifunctional synthon development has enabled access to ellipticine and related antitumor alkaloids through palladium-catalyzed tandem cyclization processes. These transformations exploit the electronic properties of the isoxazoline ring system to facilitate subsequent heterocyclization reactions [20].
Enzymatic approaches to marine-derived alkaloid synthesis have incorporated ethyl 2-chloro-2-(hydroxyimino)acetate as a substrate for stereoselective biotransformations. The combination of chemical synthesis with enzymatic resolution provides access to enantiomerically pure alkaloid precursors with excellent stereochemical control [23] [24].
The development of isoxazole-containing natural product analogs has benefited from the photochemical reactivity of ethyl 2-chloro-2-(hydroxyimino)acetate derivatives. The weak nitrogen-oxygen bond in the resulting isoxazoline products enables photochemical ring-opening reactions that provide access to diverse heterocyclic scaffolds through azirine intermediates [25] [26].
Corrosive;Irritant;Health Hazard